2-(4-Chlorophenyl)ethanimidamide hydrochloride
Overview
Description
“2-(4-Chlorophenyl)ethanimidamide hydrochloride” is a compound with the CAS Number 55154-90-0 . It has a molecular weight of 205.09 g/mol . This compound has been studied for various properties, including its synthesis, molecular structure, and potential applications in chemistry.
Synthesis Analysis
Dehghanpour et al. (2010) studied the synthesis and characterization of related complexes involving similar structures, focusing on spectroscopic and electrochemical properties. Li et al. (2012) explored the synthesis of related hydrochloride compounds under ultrasound irradiation, demonstrating improved synthesis conditions and higher yields.Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9ClN2.ClH/c9-7-3-1-6 (2-4-7)5-8 (10)11;/h1-5H,10-11H2;1H . Zhang et al. (2007) described the molecular structure of a similar compound, focusing on hydrogen-bonded chains and framework. Adole et al. (2020) provided insights into the electronic properties and chemical reactivity of related compounds through detailed analysis of bond lengths and angles.Chemical Reactions Analysis
Jeffers et al. (1989) investigated hydrolysis rate constants for various chlorinated compounds, providing insight into their reactivity in different conditions. Moskvina et al. (2015) studied the condensation reactions of related chlorophenyl compounds, yielding insights into their chemical behavior.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Chlorophenyl)ethanimidamide hydrochloride” include its molecular weight of 205.09 g/mol . Leban et al. (1997) explored the physical properties of a similar compound, focusing on intramolecular interactions and bond lengths. Parveen et al. (2019) conducted a synthesis and spectral analysis of a related chlorophenyl compound, correlating its quantum chemical properties with experimental results.Safety and Hazards
properties
IUPAC Name |
2-(4-chlorophenyl)ethanimidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2.ClH/c9-7-3-1-6(2-4-7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWYWIOGQGTDGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=N)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540581 | |
Record name | (4-Chlorophenyl)ethanimidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90540581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55154-90-0 | |
Record name | (4-Chlorophenyl)ethanimidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90540581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.